molecular formula C20H21F2N3O5S B3011060 ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399000-92-1

ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B3011060
CAS No.: 399000-92-1
M. Wt: 453.46
InChI Key: BILMSGKVTSDFGK-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various types of chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a simpler amine derivative .

Scientific Research Applications

Ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the difluorophenyl moiety are crucial for binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-{4-[(2,4-difluorophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group, in particular, enhances its binding affinity and specificity for certain biological targets .

Properties

IUPAC Name

ethyl 4-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O5S/c1-2-30-20(27)24-9-11-25(12-10-24)31(28,29)16-6-3-14(4-7-16)19(26)23-18-8-5-15(21)13-17(18)22/h3-8,13H,2,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILMSGKVTSDFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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